Potassium 5-(methoxycarbonyl)nicotinate
Overview
Description
Potassium 5-(methoxycarbonyl)nicotinate is an organic compound with the molecular formula C8H6KNO4. It is a potassium salt derivative of 5-(methoxycarbonyl)nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methoxycarbonyl)nicotinate typically involves the esterification of 5-nitroisophthalic acid followed by reduction and subsequent neutralization with potassium hydroxide. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid for the esterification step .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinates
Scientific Research Applications
Potassium 5-(methoxycarbonyl)nicotinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 5-(methoxycarbonyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Potassium 5-nitroisophthalate
- Potassium 5-aminonicotinate
- Potassium 5-hydroxyisophthalate
Comparison: Potassium 5-(methoxycarbonyl)nicotinate is unique due to its methoxycarbonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
potassium;5-methoxycarbonylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.K/c1-13-8(12)6-2-5(7(10)11)3-9-4-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKBCTXZLXUHEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678179 | |
Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27247-34-3 | |
Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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